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molecular formula C13H20O B8513819 2,6-Dimethyl-6-(3-methyl-but-2-enyl)-cyclo-hex-2-enone CAS No. 435270-49-8

2,6-Dimethyl-6-(3-methyl-but-2-enyl)-cyclo-hex-2-enone

Cat. No. B8513819
M. Wt: 192.30 g/mol
InChI Key: STTLEAXLPNIELU-UHFFFAOYSA-N
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Patent
US07078570B2

Procedure details

Sodium hydride (60%, 85 g, 2.13 mol) was added portionwise to a solution of 2,6-dimethylphenol (250 g, 2.05 mol) in 2 L of toluene at 10-15° C. The resulting suspension was stirred for 45 min. The mixture was cooled to 50° C., and prenyl chloride (262 g, 2.13 mol, 85%) was added during 1.5 h keeping the temperature at 50° C. The mixture was then stirred for further 2 h at 10-15° C. Methanol (1 L) and palladium (2.5 g, 10% on charcoal) was added and the grey suspension was hydrogenated at 0.3 bar overpressure, keeping the temperature at 20-22° C. (ice bath). The suspension was then filtered through a pad of celite. The yellow filtrate was washed with water (0.5 L), aqueous sodium hydroxide (0.5 L) and brine (0.5 L), dried (MgSO4) and concentrated in vacuo. The residue was distilled over a 5 cm Vigreux column to yield 318 g (81%, bp 78-82° C./0.05 Torr) of a colorless oil. 1H-NMR (400 MHz, CDCl3): 6.62 (bs, 1H, 3-H), 5.06-5.11 (m, 1H, 2′-H), 2.34-2.28 (m, 2H, 4-H), 2.25-2.14 (m, 2H, 1′H), 1.91 (dt, J5a,5b=13.6 Hz, J5a,4=6.1 Hz, 1H, 5a-H), 1.76 (s, 3H, 2-CH3), 1.77-1.70 (m, 1H, 5b-H), 1.70 (s, 3H, 4′-H), 1.59 (s, 3H, 3′-CH3), 1.05 (s, 3H, 6-CH3) ppm. GC/MS (EI): 192 (M+, 16), 124 (100), 109 (74), 82 (31), 69 (40), 41 (57). IR (ATR): 2965s, 2922s, 1667vs, 1449m, 1376m, 1033m cm−1.
[Compound]
Name
2965s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2922s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1449m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1376m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1033m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
85 g
Type
reactant
Reaction Step Six
Quantity
250 g
Type
reactant
Reaction Step Six
Quantity
2 L
Type
solvent
Reaction Step Six
Quantity
262 g
Type
reactant
Reaction Step Seven
Quantity
1 L
Type
reactant
Reaction Step Eight
Quantity
2.5 g
Type
catalyst
Reaction Step Eight
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( 74 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( 31 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
( 40 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
( 57 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[OH:11].C(Cl)[CH:13]=[C:14]([CH3:16])[CH3:15].[CH3:18]O>C1(C)C=CC=CC=1.[Pd]>[CH3:3][C:4]1[C:5](=[O:11])[C:6]([CH3:18])([CH2:10][CH:13]=[C:14]([CH3:16])[CH3:15])[CH2:7][CH2:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
2965s
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2922s
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1449m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1376m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
1033m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
85 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
262 g
Type
reactant
Smiles
C(C=C(C)C)Cl
Step Eight
Name
Quantity
1 L
Type
reactant
Smiles
CO
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]
Step Nine
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( 74 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
( 31 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
( 40 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
( 57 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C
STIRRING
Type
STIRRING
Details
The mixture was then stirred for further 2 h at 10-15° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 20-22° C.
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through a pad of celite
WASH
Type
WASH
Details
The yellow filtrate was washed with water (0.5 L), aqueous sodium hydroxide (0.5 L) and brine (0.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled over a 5 cm Vigreux column
CUSTOM
Type
CUSTOM
Details
to yield 318 g (81%, bp 78-82° C./0.05 Torr) of a colorless oil

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
CC=1C(C(CCC1)(CC=C(C)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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